molecular formula C22H19NS B188311 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine CAS No. 64820-39-9

4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine

Cat. No. B188311
CAS RN: 64820-39-9
M. Wt: 329.5 g/mol
InChI Key: QIIKCFPSNCDERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the benzothiazepine class of compounds and exhibits a unique pharmacological profile.

Mechanism Of Action

4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine acts by blocking the L-type calcium channels, which are involved in the regulation of intracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn leads to a reduction in smooth muscle contraction and vasodilation. In addition, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential as an antihypertensive agent. It has also been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as an anti-inflammatory agent. In addition, it has been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One advantage of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its wide range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its low yield, which makes it difficult to obtain large quantities of the compound. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine could focus on several areas. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the compound's potential as an anti-inflammatory agent could be further explored, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound's mechanism of action could be further elucidated, particularly with regards to its effects on intracellular calcium signaling and the NF-κB pathway.

Synthesis Methods

The synthesis of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 4-methylacetophenone and 2-aminobenzophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the benzothiazepine ring system. The yield of the reaction is typically low, and several modifications of the reaction conditions have been reported to improve the yield.

Scientific Research Applications

4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including calcium channel blocking, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

64820-39-9

Product Name

4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine

Molecular Formula

C22H19NS

Molecular Weight

329.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C22H19NS/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)24-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3

InChI Key

QIIKCFPSNCDERB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4

Origin of Product

United States

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